![molecular formula C10H4ClF4NO B1419168 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL CAS No. 1150164-84-3](/img/structure/B1419168.png)
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL
Overview
Description
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL: is a quinoline derivative with the molecular formula C10H4ClF4NO . This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities. The presence of a trifluoromethyl group further enhances its stability and lipophilicity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as molecular iodine or nano zinc oxide to facilitate the cyclization and substitution processes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL exhibits significant biological activities, making it a candidate for various pharmaceutical applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially serving as a precursor for developing new antitubercular agents.
- Anticancer Potential : The structural characteristics of quinoline derivatives have been linked to anticancer activity. Specific derivatives have shown promise in inhibiting cancer cell proliferation .
- Enzyme Inhibition : Quinoline derivatives are known to interact with various enzymes, indicating that this compound may inhibit specific targets involved in disease pathways .
Research Applications
The compound has found applications in several areas of scientific research:
Medicinal Chemistry
The unique properties of this compound make it a valuable scaffold for designing novel drugs. Its derivatives are being explored for their potential therapeutic effects against various diseases.
Analytical Chemistry
This compound can be utilized in analytical methods such as chromatography to separate and identify similar compounds in complex mixtures . Its distinctive spectral characteristics allow for effective monitoring during synthesis.
Biological Studies
Due to its biological activity, researchers can use this compound in cell culture studies to investigate its effects on cellular processes and mechanisms of action.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, the anticancer activity of this compound was assessed against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
7-Chloro-4-hydroxyquinoline: Similar in structure but lacks the fluorine and trifluoromethyl groups.
8-Fluoroquinoline: Contains the fluorine atom but lacks the chlorine and trifluoromethyl groups.
2-(Trifluoromethyl)quinoline: Contains the trifluoromethyl group but lacks the chlorine and fluorine atoms.
Uniqueness: The unique combination of chlorine, fluorine, and trifluoromethyl groups in 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL imparts distinct chemical and biological properties. This makes it more stable, lipophilic, and capable of interacting with a broader range of molecular targets compared to its analogs .
Biological Activity
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL, a member of the quinoline family, has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. This compound features a unique chemical structure that enhances its interaction with biological targets, making it a candidate for further research and development.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of multiple fluorine atoms and a chlorine atom contributes to its unique physicochemical properties, enhancing its lipophilicity and metabolic stability compared to other quinoline derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine substituents increase binding affinity, allowing it to inhibit enzyme activity effectively. This mechanism is crucial in the development of drugs targeting specific pathways involved in diseases such as cancer and bacterial infections .
Antibacterial Activity
Recent studies have shown that quinoline derivatives exhibit significant antibacterial activity against resistant strains of bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 20 μg/mL against various Gram-positive bacteria, indicating potent antibacterial properties .
Table 1: Antibacterial Activity of Related Quinoline Compounds
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
7-Chloro-8-fluoroquinoline | 20 | Moderate |
Trifluoromethyl-substituted quinoline | 4–8 | High |
Isoniazid | 0.25 | Standard reference |
Antitubercular Activity
The compound has also been evaluated for antitubercular activity. Studies indicate that derivatives with similar structural characteristics outperform traditional antitubercular agents like rifampin and isoniazid, showcasing enhanced efficacy against Mycobacterium tuberculosis .
Anticancer Potential
In addition to its antibacterial properties, research has highlighted the anticancer potential of quinoline derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents .
Case Studies
- Antibacterial Efficacy : A study conducted by Inam et al. synthesized several hydrazone derivatives based on quinoline scaffolds. Among these, compounds structurally similar to this compound exhibited superior anti-tuberculosis activity compared to standard drugs .
- Mechanistic Insights : Research by Thomas et al. explored the metabolic stability of fluorinated quinolines, revealing that substitutions at the C-7 position significantly enhance enzyme inhibition profiles while maintaining low clearance rates in vivo .
Properties
IUPAC Name |
7-chloro-8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4NO/c11-5-2-1-4-6(17)3-7(10(13,14)15)16-9(4)8(5)12/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPNDEQEFQAHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656276 | |
Record name | 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-84-3 | |
Record name | 4-Quinolinol, 7-chloro-8-fluoro-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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